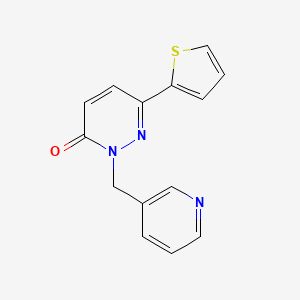

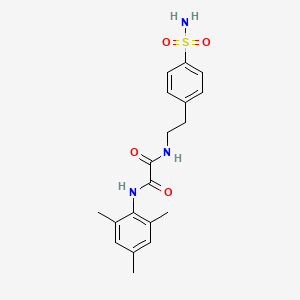

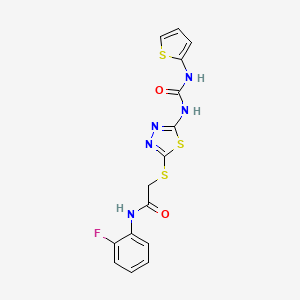

![molecular formula C16H15N3O3S B2449665 6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1628795-45-8](/img/structure/B2449665.png)

6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (DMPP) is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family. It is a natural product that has been studied for its potential application in the fields of medicinal chemistry and synthetic organic chemistry. DMPP has been found to be a useful synthetic intermediate for the preparation of various nitrogen-containing heterocyclic compounds. In addition, it has been used as a starting material for the synthesis of a variety of biologically active compounds.

Scientific Research Applications

Heterocyclic Scaffold Properties

Pyrido[2,3-d]pyrimidines, including 6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, are recognized as privileged heterocyclic scaffolds. These structures, due to their similarity with nitrogen bases in DNA and RNA, provide ligands for various receptors in the body. Over 20,000 such structures have been described, with significant interest and research over the last decade. The review by Jubete et al. (2019) discusses both the synthetic methods used for these compounds and their biomedical applications, highlighting their importance in the scientific research community (Jubete et al., 2019).

Anticancer Drug Design

Another study focuses on the in silico evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one compounds for designing less toxic anticancer drugs. The 3D-QSAR and QSTR analyses of these compounds, which have shown activity against various cancers, suggest the role of their steric, electrostatic, and hydrophobic fields in anticancer activity. The study also provides insights into designing better derivatives with high activity and less toxicity (Bagchi et al., 2015).

Kinase Inhibition

The compound N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, related to the mentioned chemical, was synthesized as a new inhibitor of CLK1 and DYRK1A kinases. The complete crystal structure of this compound, established by X-ray diffraction, offers valuable insights into its potential as a biological inhibitor (Guillon et al., 2013).

Antibacterial Activity

The study by Narayana et al. (2009) explores the synthesis of 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. This research demonstrates the potential of these compounds in antibacterial applications, providing a basis for further development in this area (Narayana et al., 2009).

Diverse Biological Activities

Finally, Masip et al. (2021) discuss the synthesis of 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, highlighting the diverse biological activities these compounds can exhibit. Their research illustrates the extensive potential of these compounds in various biological applications (Masip et al., 2021).

properties

IUPAC Name |

6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-21-11-4-9(5-12(7-11)22-2)13-6-10-8-17-16(23-3)19-14(10)18-15(13)20/h4-8H,1-3H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXRNJGXBBCXOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC3=CN=C(N=C3NC2=O)SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

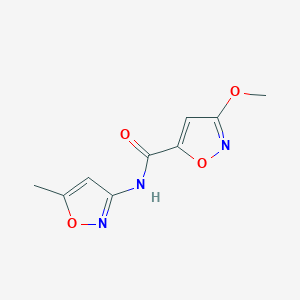

![2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2449583.png)

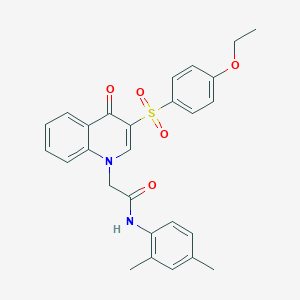

![3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2449587.png)

![3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2449588.png)

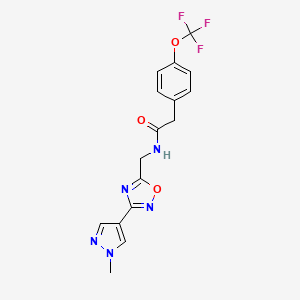

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2449591.png)

amine](/img/structure/B2449599.png)